molecular formula C18H18O4 B1252505 5-(3-Hydroxypropyl)-2-(2-methoxy-4-hydroxyphenyl)benzofuran

5-(3-Hydroxypropyl)-2-(2-methoxy-4-hydroxyphenyl)benzofuran

Cat. No. B1252505
M. Wt: 298.3 g/mol
InChI Key: CLYYUOMSXIPPJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-hydroxypropyl)-2-(2-methoxy-4-hydroxyphenyl)benzofuran is a member of the class of benzofurans that is 1-benzofuran substituted by a 3-hydroxypropyl group at position 5 and a 4-hydroxy-2-methoxyphenyl group at position 2. It is a lignan derivative isolated from the roots of Krameria lappacea. It has a role as a plant metabolite, a NF-kappaB inhibitor, a cyclooxygenase 1 inhibitor, a cyclooxygenase 2 inhibitor and an anti-inflammatory agent. It is a member of benzofurans, a member of phenols, a monomethoxybenzene and a primary alcohol.

Scientific Research Applications

Benzofuran Derivatives and Their Potential in Cancer Research

Benzofuran derivatives, including 5-(3-Hydroxypropyl)-2-(2-methoxy-4-hydroxyphenyl)benzofuran, have shown promise in cancer research. A study found that certain benzofurans exhibited cytotoxic activity against breast cancer cell lines MCF-7 and MDA-MB-231, indicating potential applications in cancer therapy (Li et al., 2005).

Antimicrobial and Antifungal Properties

Research on the leaves of Styrax ferrugineus identified nor-lignans including a compound similar to 5-(3-Hydroxypropyl)-2-(2-methoxy-4-hydroxyphenyl)benzofuran, which exhibited antibacterial and antifungal activities. This suggests potential applications in addressing microbial infections (Pauletti et al., 2000).

Synthesis and Potential Applications in Alzheimer's Disease

A study detailed the efficient synthesis of benzofuran derivatives, highlighting a potent β-amyloid aggregation inhibitor. This is particularly relevant for the treatment of Alzheimer's disease, suggesting that benzofurans like 5-(3-Hydroxypropyl)-2-(2-methoxy-4-hydroxyphenyl)benzofuran could have therapeutic applications in neurodegenerative disorders (Choi et al., 2003).

Structural Analysis and Modification for Enhanced Biological Activity

Novel benzofuran compounds are continually being synthesized and analyzed for their biological activities. For instance, the structural revision and synthesis of various benzofuran derivatives have led to compounds with moderate antibacterial activity and notable cytotoxicity against certain cancer cell lines, demonstrating the versatile potential of benzofurans in medicinal chemistry (Noviany et al., 2020).

properties

Product Name

5-(3-Hydroxypropyl)-2-(2-methoxy-4-hydroxyphenyl)benzofuran

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

4-[5-(3-hydroxypropyl)-1-benzofuran-2-yl]-3-methoxyphenol

InChI

InChI=1S/C18H18O4/c1-21-17-11-14(20)5-6-15(17)18-10-13-9-12(3-2-8-19)4-7-16(13)22-18/h4-7,9-11,19-20H,2-3,8H2,1H3

InChI Key

CLYYUOMSXIPPJS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)O)C2=CC3=C(O2)C=CC(=C3)CCCO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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